molecular formula C20H25N5O2S B10989501 N-{2-oxo-2-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylideneamino]ethyl}-4-phenylpiperazine-1-carboxamide

N-{2-oxo-2-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylideneamino]ethyl}-4-phenylpiperazine-1-carboxamide

Cat. No.: B10989501
M. Wt: 399.5 g/mol
InChI Key: NETNHPTWRISXMB-UHFFFAOYSA-N
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Description

The compound N-{2-oxo-2-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylideneamino]ethyl}-4-phenylpiperazine-1-carboxamide features a hybrid structure combining a 4,5,6,7-tetrahydrobenzothiazole moiety linked via a hydrazone bridge to a 4-phenylpiperazine carboxamide group.

Properties

Molecular Formula

C20H25N5O2S

Molecular Weight

399.5 g/mol

IUPAC Name

N-[2-oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C20H25N5O2S/c26-18(23-19-22-16-8-4-5-9-17(16)28-19)14-21-20(27)25-12-10-24(11-13-25)15-6-2-1-3-7-15/h1-3,6-7H,4-5,8-14H2,(H,21,27)(H,22,23,26)

InChI Key

NETNHPTWRISXMB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)CNC(=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-oxo-2-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylideneamino]ethyl}-4-phenylpiperazine-1-carboxamide involves multiple steps. One common method includes the reaction of 4-phenylpiperazine with 2-oxo-2-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylideneamino]ethyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{2-oxo-2-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylideneamino]ethyl}-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-{2-oxo-2-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylideneamino]ethyl}-4-phenylpiperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-oxo-2-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylideneamino]ethyl}-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Structural Motifs

The target compound shares key motifs with several synthesized analogs:

  • Benzothiazole derivatives: Compounds such as N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide () feature a benzothiazole core modified with thiazolidinone and carboxamide groups. The tetrahydrobenzothiazole in the target compound may enhance metabolic stability compared to aromatic benzothiazoles .
  • Piperazine-carboxamides : Derivatives like N-(4-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A3, ) utilize piperazine as a flexible linker, with substituents on the phenyl ring modulating solubility and target affinity .

Substituent Effects

  • Electron-withdrawing groups (EWGs) : Chloro and fluoro substituents on the phenyl ring (e.g., compounds 4g , 4h in ) improve antimicrobial potency by enhancing membrane permeability .
  • Hydrogen-bond acceptors: The hydrazone bridge in the target compound may mimic the thiazolidinone ring in analogs (e.g., 4d in ), which is critical for interactions with bacterial enzymes .

Analytical Characterization

  • 1H/13C NMR : Distinct signals for the tetrahydrobenzothiazole’s methylene protons (~δ 2.5–3.5 ppm) and the hydrazone NH (~δ 10–11 ppm) would differentiate the target compound from analogs .
  • Mass spectrometry : A molecular ion peak matching the exact mass (e.g., ~450–500 Da) and fragmentation patterns resembling ’s cosine-based clustering would confirm structural integrity .

Antimicrobial Activity

  • Benzothiazole-thiazolidinones: Compound 4d () exhibits MIC values of 10.7–21.4 μM against bacterial/fungal pathogens, attributed to its chloro-substituted phenyl group . The target compound’s hydrazone group may further optimize binding to microbial targets.

Bioactivity Clustering

Hierarchical clustering () links structural similarity to shared modes of action. The target compound’s benzothiazole-piperazine scaffold may cluster with protease inhibitors or kinase modulators .

Computational Analysis and Molecular Modeling

Similarity Metrics

  • Tanimoto/Dice coefficients : and highlight these indices for quantifying structural overlap. The target compound’s similarity to 4d () or A3 () could predict bioactivity .
  • Molecular networking : MS/MS-based cosine scores () may group the compound with benzothiazole analogs, aiding dereplication .

Docking and QSAR

  • Docking studies: identifies hydrogen bonds between thiazolidinone carbonyls and bacterial FabH enzymes. The target compound’s hydrazone may mimic this interaction .
  • QSAR models : ’s automated fragment analysis could prioritize substituents for optimizing ADMET properties .

Data Tables

Table 1: Structural Analogs and Key Properties

Compound ID Core Structure Substituents Yield (%) Bioactivity (MIC, μM) Reference
Target Compound Benzothiazole-piperazine Hydrazone, phenyl N/A N/A N/A
4d () Benzothiazole-thiazolidinone 4-Chlorophenyl 70 10.7–21.4
A3 () Piperazine-quinazolinone 4-Fluorophenyl 57.3 N/A
4h () Benzothiazole-thiazolidinone 2,6-Difluorophenyl 60 21.4–40.2

Table 2: Computational Similarity Metrics

Metric Application Reference
Tanimoto (MACCS) Virtual screening for antimicrobials
Cosine score (MS/MS) Dereplication via molecular clusters
QSAR fragment analysis ADMET optimization

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